molecular formula C9H9F3O2 B14259328 1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- CAS No. 159383-84-3

1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)-

Cat. No.: B14259328
CAS No.: 159383-84-3
M. Wt: 206.16 g/mol
InChI Key: KYVYURDQRMJYHE-QMMMGPOBSA-N
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Description

1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- is an organic compound with the molecular formula C9H9F3O2 This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and phenyl-substituted compounds.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product formation.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include steps for waste management and environmental considerations to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The trifluoromethyl and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 3,3,3-trifluoro-: A similar compound with a trifluoromethyl group but without the phenyl substitution.

    1,2-Propanediol, 2-phenyl-: A compound with a phenyl group but lacking the trifluoromethyl group.

Uniqueness

1,2-Propanediol, 3,3,3-trifluoro-2-phenyl-, (2R)- is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

159383-84-3

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-3,3,3-trifluoro-2-phenylpropane-1,2-diol

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,13-14H,6H2/t8-/m0/s1

InChI Key

KYVYURDQRMJYHE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CO)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(F)(F)F)O

Origin of Product

United States

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